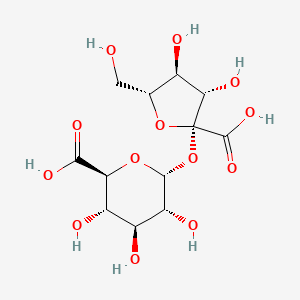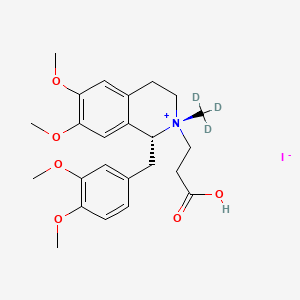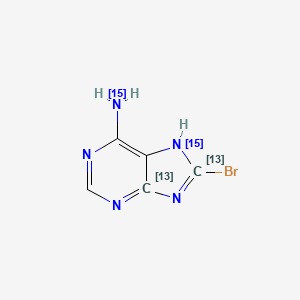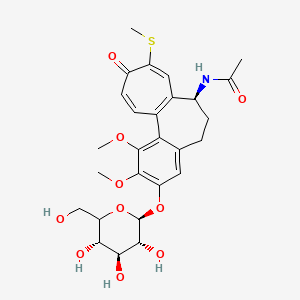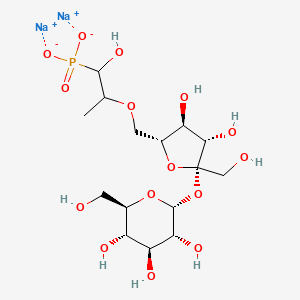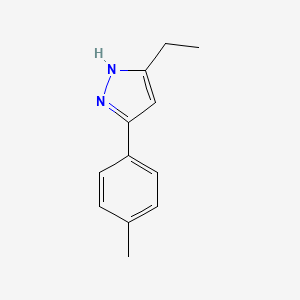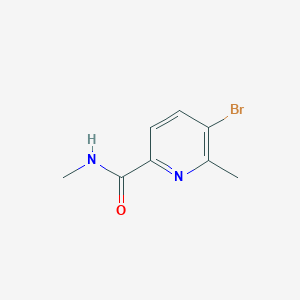![molecular formula C32H29NO9 B13843985 [(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)
[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-methoxyacetic acid methyl ester is a chemical compound with the molecular formula C4H7BrO3. It is a clear, colorless oil that is soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various organic compounds, including those with antifungal and antialgal properties .
Preparation Methods
The synthesis of 2-bromo-2-methoxyacetic acid methyl ester typically involves the bromination of methoxyacetic acid followed by esterification. One common method involves the reaction of bromoacetic acid with methanol in the presence of sulfuric acid, which acts as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-2-methoxyacetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. For example, it can react with amines to form amides.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to form 2-bromo-2-methoxyacetic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-methoxyacetic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-2-methoxyacetic acid methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing methanol and forming the corresponding acid . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
2-Bromo-2-methoxyacetic acid methyl ester can be compared with other similar compounds, such as:
Methyl bromoacetate: This compound has a similar structure but lacks the methoxy group.
Bromoacetic acid methyl ester: Another similar compound, which is used in the synthesis of various organic molecules.
The presence of the methoxy group in 2-bromo-2-methoxyacetic acid methyl ester makes it unique and can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C32H29NO9 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C32H29NO9/c1-18-15-26(35)39-24-16-22(13-14-23(18)24)38-32-27(33-19(2)34)29(41-30(36)20-9-5-3-6-10-20)28-25(40-32)17-37-31(42-28)21-11-7-4-8-12-21/h3-16,25,27-29,31-32H,17H2,1-2H3,(H,33,34)/t25?,27?,28-,29?,31?,32+/m0/s1 |
InChI Key |
DPPHVJHTPUIZNZ-XPASBKCBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


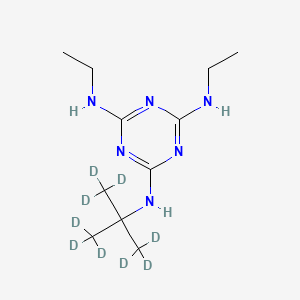
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
